1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
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Overview
Description
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiazole ring may also play a role in binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-(2-Furyl)-N-(1,3-thiazol-2-yl)methanimine: Similar structure but lacks the trifluoromethyl group.
3-(2-Furyl)-N-(1,3-thiazol-2-yl)-2-propenamide: Contains a thiazole ring but has different substituents.
1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone: Similar trifluoromethyl and thiazole components but different overall structure.
Uniqueness
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one is unique due to the combination of its structural features, including the thiazole ring, trifluoromethyl group, and piperazinone moiety. This unique combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)11-4-2-1-3-10(11)13(23)20-6-7-21(12(22)9-20)14-19-5-8-24-14/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPCFKZDOFHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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